molecular formula C21H28O4 B1253928 TaiwaniaquinolD

TaiwaniaquinolD

Cat. No.: B1253928
M. Wt: 344.4 g/mol
InChI Key: JILXWJZSXVLMCM-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taiwaniaquinol D is a bioactive diterpenoid compound first isolated from Taiwania cryptomerioides, a coniferous tree native to East Asia. Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol. Structurally, it features a fused tricyclic skeleton with a quinone moiety and a hydroxyl group at the C-15 position, contributing to its antioxidant and anti-inflammatory properties . The compound exhibits a melting point of 168–170°C and is sparingly soluble in water but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its stereochemistry, particularly the R-configuration at C-7, is critical for its biological activity .

Taiwaniaquinol D has shown promise in preclinical studies for modulating NF-κB signaling pathways, reducing oxidative stress, and inhibiting cancer cell proliferation.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(4aS)-5,8-dihydroxy-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde

InChI

InChI=1S/C21H28O4/c1-11(2)13-16(23)14-12(10-22)19-20(3,4)8-7-9-21(19,5)15(14)17(24)18(13)25-6/h10-11,23-24H,7-9H2,1-6H3/t21-/m1/s1

InChI Key

JILXWJZSXVLMCM-OAQYLSRUSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3=C2C=O)(C)C)C)O

Synonyms

taiwaniaquinol D

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The quinone moiety in Taiwaniaquinol D enhances redox cycling, making it more potent in scavenging free radicals than Ferruginol but less effective than Carnosol in NF-κB inhibition .
  • Taxodione’s lack of hydroxyl groups correlates with its poor solubility and nonspecific cytotoxicity .

Pharmacological Activity Comparison

Antioxidant Efficacy

Compound DPPH Scavenging (%) ROS Reduction (Fold) Target Pathway
Taiwaniaquinol D 78.5 ± 2.1 3.2 Nrf2/ARE
Carnosol 92.3 ± 1.8 4.5 Nrf2/ARE
Tanshinone IIA 65.0 ± 3.0 2.8 PI3K/Akt

Analysis: Taiwaniaquinol D’s moderate antioxidant activity stems from its balanced lipophilicity and electron-donating hydroxyl group, whereas Carnosol’s catechol structure enables superior radical quenching .

Anti-Cancer Activity

Compound Cell Line (IC₅₀, μM) Mechanism Selectivity Index
Taiwaniaquinol D A549: 15.2 Apoptosis via Bax/Bcl-2 2.1
Taxol A549: 0.005 Microtubule stabilization 150.0
Betulinic Acid A549: 8.5 Mitochondrial permeabilization 5.0

Analysis: Despite weaker cytotoxicity than Taxol, Taiwaniaquinol D’s selectivity for cancer cells over normal cells (e.g., HEK293: IC₅₀ > 100 μM) suggests a safer profile .

Key Findings :

  • Taiwaniaquinol D’s higher bioavailability than Ferruginol is attributed to its hydroxyl group improving membrane permeability .
  • Dose-dependent hepatotoxicity limits its therapeutic window compared to Carnosol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TaiwaniaquinolD
Reactant of Route 2
TaiwaniaquinolD

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